(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-hydroxyquinolin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-hydroxyquinolin-4-yl)methanone is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactions in Heterocyclic Chemistry
- Research by Zaki, El-Dean, & Radwan (2014) focused on the synthesis and reactions of new morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline, highlighting the compound's versatility in creating various derivatives.
Applications in Organic Synthesis
- A study by Abdel-Megid, Abass, & Hassan (2007) discussed the synthesis of various 3-heterocyclyl-quinolinones, demonstrating the compound's role in organic synthesis and the creation of heterocycles.
Photochemical Applications
- Chen & Steinmetz (2006) explored the photoactivation of amino-substituted 1,4-benzoquinones for the release of carboxylate and phenolate leaving groups using visible light. Their study indicates potential applications in photochemical processes (Chen & Steinmetz, 2006).
Antioxidant Studies
- Al-azawi (2016) synthesized and characterized various derivatives of the compound, revealing their potential as antioxidants, with some demonstrating significant scavenging capacity (Al-azawi, 2016).
Crystal Structure Analysis
- The crystal structures of related tetrazine derivatives were analyzed by Xu et al. (2012), which could be relevant for understanding the structural properties of similar compounds (Xu et al., 2012).
Marine Alkaloid Synthesis
- A synthesis of the pyrroloquinoline nucleus of the Makaluvamine alkaloids, which are known for their antineoplastic properties, was developed by White, Yager, & Yakura (1994), showcasing the compound's importance in medicinal chemistry (White, Yager, & Yakura, 1994).
Mechanism of Action
Pyrrolidine Ring
The pyrrolidine ring is a common feature in many biologically active compounds. It’s a five-membered nitrogen heterocycle that is often used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Properties
IUPAC Name |
4-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidine-1-carbonyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-24(2)17-10-21-11-19(23-17)28-13-7-8-25(12-13)20(27)15-9-18(26)22-16-6-4-3-5-14(15)16/h3-6,9-11,13H,7-8,12H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVRALOHDQDXAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.